molecular formula C19H24F3N3O4 B2939444 4-(4-methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid CAS No. 1034975-61-5

4-(4-methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid

Cat. No. B2939444
CAS RN: 1034975-61-5
M. Wt: 415.413
InChI Key: FDNXQCAFVGNIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C19H24F3N3O4 and its molecular weight is 415.413. The purity is usually 95%.
BenchChem offers high-quality 4-(4-methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Utility in Heterocyclic Compound Synthesis

New heterocyclic compounds can be synthesized utilizing 4-(2-cyanoacetamido)benzoic acid as a key intermediate, leading to the creation of thiazole, pyrazole, oxazole, and other derivatives. These processes are significant for developing pharmaceuticals and materials with specific properties (A. Fadda, M. Mukhtar, H. M. Refat, 2012).

Catalytic Applications

Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) has been identified as an efficient catalyst for the synthesis of 4H-pyran derivatives. This showcases the molecule's role in facilitating chemical transformations, highlighting its utility in green chemistry and sustainable practices (K. Niknam, Nassim Borazjani, R. Rashidian, Abbas Jamali, 2013).

Key Precursor in Pharmaceutical Synthesis

The molecule serves as a key precursor in the synthesis of imatinib, a significant pharmaceutical agent. A practical method for its synthesis was detailed, underscoring its importance in the large-scale production of valuable medications (E. Koroleva et al., 2012).

Antimicrobial Activity

Some derivatives synthesized from the key intermediates show antimicrobial activity, suggesting potential applications in developing new antibiotics or antiseptics. This indicates the compound's broader impact on pharmaceutical research and public health (Nada M. Abunada et al., 2008).

Molecular Solid Formation

The formation of energetic multi-component molecular solids with certain aza compounds, facilitated by strong hydrogen bonds and weak intermolecular interactions, highlights its application in material science. This could influence the development of new materials with specific mechanical, electrical, or optical properties (Lei Wang et al., 2014).

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O4/c1-23-6-8-24(9-7-23)14-2-3-15(17(26)27)16(12-14)25(18(28)19(20,21)22)13-4-10-29-11-5-13/h2-3,12-13H,4-11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNXQCAFVGNIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)N(C3CCOCC3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.